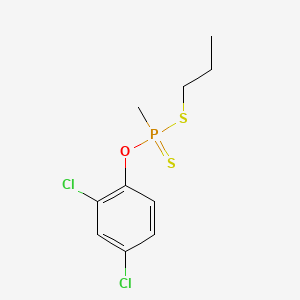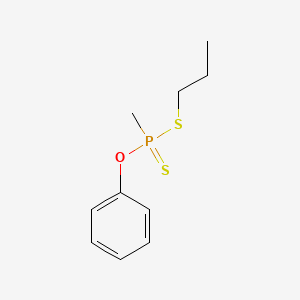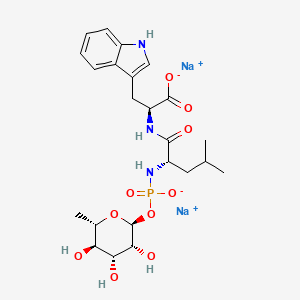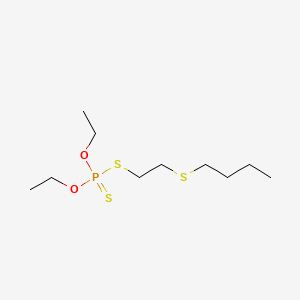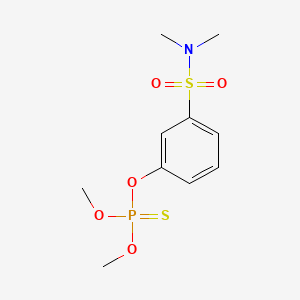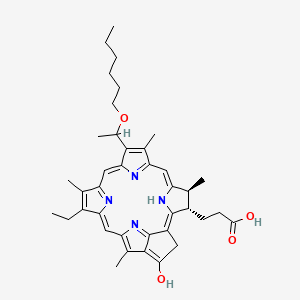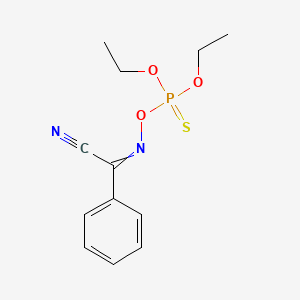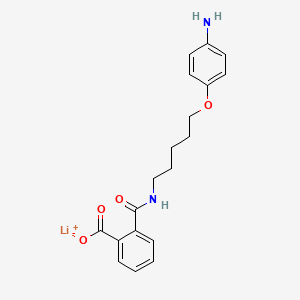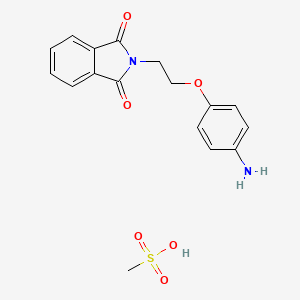
O-Succinyl-L-Homoserin
Übersicht
Beschreibung
O-succinyl-L-homoserine is a significant biochemical compound that serves as an intermediate in various metabolic pathways. It is particularly important in the biosynthesis of L-methionine, an essential amino acid. This compound is also a potential platform chemical for the production of C4 chemicals, which have substantial industrial applications .
Wissenschaftliche Forschungsanwendungen
O-succinyl-L-homoserine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
O-Succinyl-L-homoserine (OSH) primarily targets the homoserine O-succinyltransferase (HST, encoded by metA) enzyme . This enzyme plays a crucial role in the biosynthesis of L-methionine . It catalyzes the synthesis of OSH from homoserine and succinyl-CoA .
Mode of Action
OSH is synthesized from homoserine and succinyl-CoA by the action of homoserine O-succinyltransferase . It can subsequently be converted to L-methionine by cystathionine γ-synthase (encoded by metB), cystathionine β-lyase (encoded by metC), and methionine synthase (encoded by metE/H) .
Biochemical Pathways
OSH is a crucial precursor of L-methionine biosynthesis in microorganisms . The metabolic pathway involves the conversion of aspartate to OSH, with the overexpression of metL (encoding bifunctional aspartate kinase/homoserine dehydrogenase II) and the inactivation of metB (encoding cystathionine γ-synthase) being key steps . The feedback regulation is further relieved by progressively overexpressing metAfbr (encoding homoserine O-succinyltransferase), yjeH (encoding L-methionine exporter), and thrAfbr (encoding bifunctional aspartate kinase/homoserine dehydrogenase I) to increase the metabolic flux from aspartate to OSH .
Pharmacokinetics
coli, with a yield of 9.31 g/L OSH from 20 g/L glucose (0.466 g/g glucose) in batch fermentation .
Result of Action
The result of OSH’s action is the production of L-methionine, an essential amino acid . L-methionine is a crucial component of proteins and plays a significant role in many physiological processes .
Action Environment
The production of OSH is influenced by various environmental factors. For instance, the activity of OSH sulfhydrylase, an enzyme that catalyzes the conversion of OSH to L-methionine, was found to exhibit maximum activity at 35°C and pH 6.5 . Furthermore, the enzyme displayed excellent thermostability with a half-life of 21.72 hours at 30°C . The activity of OSH sulfhydrylase also increased by 115% after the addition of Fe2+ .
Biochemische Analyse
Biochemical Properties
OSH is synthesized from homoserine and succinyl-CoA by the enzyme homoserine O-succinyltransferase (HST), encoded by the metA gene . This enzyme is a rate-limiting step in the L-methionine biosynthesis pathway . The expression and activity of HST are tightly regulated by MetJ and end-products including L-methionine and SAM .
Cellular Effects
In Escherichia coli, the production of OSH has been increased by deleting the metJ and metI genes, overexpressing metL, and inactivating metB . The feedback regulation was further relieved by progressively overexpressing metAfbr, yjeH, and thrAfbr to increase the metabolic flux from aspartate to OSH . This demonstrates that OSH production in E. coli can be influenced by genetic manipulation .
Molecular Mechanism
OSH can be converted to L-methionine by cystathionine γ-synthase (metB), cystathionine β-lyase (metC), and methionine synthase (metE / H) . This conversion is a key step in the biosynthesis of L-methionine .
Temporal Effects in Laboratory Settings
The production of OSH in E. coli has been increased to 9.31 g/L from 20 g/L glucose in batch fermentation . This represents the highest OSH yield from glucose reported to date . The culture profiles of the newly constructed strains were recorded to investigate their productive properties .
Metabolic Pathways
OSH is involved in the biosynthesis of L-methionine via the de novo pathway . It is synthesized from homoserine and succinyl-CoA by the enzyme homoserine O-succinyltransferase (HST) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-succinyl-L-homoserine can be synthesized through metabolic engineering of Escherichia coli. The process involves the deletion of specific genes and overexpression of others to enhance the production yield. For instance, the deletion of the metJ and metI genes, combined with the overexpression of metL, metAfbr, yjeH, and thrAfbr, significantly increases the production of O-succinyl-L-homoserine from glucose .
Industrial Production Methods
In industrial settings, O-succinyl-L-homoserine is produced through fermentation processes using recombinant Escherichia coli. The fermentation conditions, including pH, temperature, and feeding strategy, are optimized to maximize the yield. The process can achieve high titers, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
O-succinyl-L-homoserine undergoes various chemical reactions, including:
Gamma-replacement reactions: In the presence of L-cysteine, it forms cystathionine via a gamma-replacement reaction catalyzed by cystathionine gamma-synthase.
Gamma-elimination reactions: In the absence of L-cysteine, it undergoes gamma-elimination to form succinate, alpha-ketobutyrate, and ammonia.
Common Reagents and Conditions
L-cysteine: Used in gamma-replacement reactions.
Major Products
L-methionine: Formed through the action of O-succinyl-L-homoserine sulfhydrylase.
Succinic acid and homoserine: Formed through hydrolysis of O-succinyl-L-homoserine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-acetyl-L-homoserine: Another intermediate in the biosynthesis of L-methionine, but with an acetyl group instead of a succinyl group.
L-homoserine: A precursor in the biosynthesis of threonine and methionine, but without the succinyl group.
Uniqueness
O-succinyl-L-homoserine is unique due to its role as a platform chemical for the production of various C4 chemicals and its involvement in the biosynthesis of L-methionine. Its ability to undergo specific enzymatic reactions, such as gamma-replacement and gamma-elimination, distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISQJGXJIDKDJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164192 | |
| Record name | O-Succinylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-23-5 | |
| Record name | O-Succinylhomoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Succinylhomoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Succinylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological role of O-Succinyl-L-homoserine?
A1: O-Succinyl-L-homoserine is a crucial intermediate in the biosynthesis of L-methionine in many bacteria. [, , , , , , , ] It serves as the substrate for cystathionine γ-synthase (CGS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-replacement reaction with L-cysteine to produce L-cystathionine. [, , , ] This reaction is the first committed step in the bacterial transsulfuration pathway, which ultimately leads to the production of L-methionine. [, , ]
Q2: Can you elaborate on the interaction of O-Succinyl-L-homoserine with cystathionine γ-synthase (CGS)?
A2: O-Succinyl-L-homoserine binds to CGS within the active site, which is structurally similar to that of cystathionine β-lyase (CBL). [, ] This binding is facilitated by specific residues within the active site that contribute to both the steric and electrostatic interactions. [, , ] The binding of OSHS initiates a series of enzymatic reactions that ultimately lead to the formation of L-cystathionine, a precursor to L-methionine. [, , ]
Q3: What happens to O-Succinyl-L-homoserine in the absence of L-cysteine?
A3: In the absence of L-cysteine, CGS can catalyze a competing γ-elimination reaction using O-Succinyl-L-homoserine as a substrate. [, , ] This reaction produces succinate, α-ketobutyrate, and ammonia, representing a less efficient use of OSHS in the cell. [, , ]
Q4: What is the molecular formula and weight of O-Succinyl-L-homoserine?
A4: While the provided research papers don’t explicitly state the molecular formula and weight of OSHS, they provide enough information to deduce them. Based on its structure and the reactions it participates in, the molecular formula of OSHS is C8H13NO6, and its molecular weight is 219.19 g/mol.
Q5: How does the structure of O-Succinyl-L-homoserine influence its recognition by enzymes like cystathionine γ-synthase?
A5: The specific arrangement of functional groups and the overall shape of OSHS are crucial for its recognition and binding within the active site of enzymes like CGS. [, ] The carboxyl groups of OSHS are thought to be held in place by interactions with arginine residues in the active site. [] This precise binding is essential for the enzyme to catalyze the γ-replacement or γ-elimination reactions involving OSHS. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



